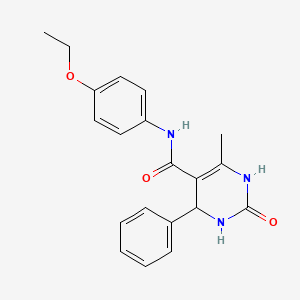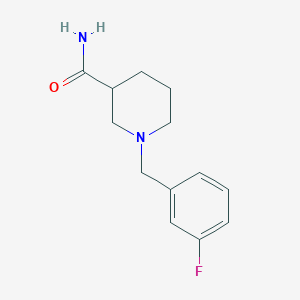
1-(3-fluorobenzyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-3-piperidinecarboxamide, also known as 3-F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class of compounds. It is a derivative of phenmetrazine, a psychostimulant drug that was once used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD). 3-F-Phenmetrazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine involves the inhibition of the reuptake of dopamine by the DAT. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to an increase in dopamine signaling. The resulting effects include increased alertness, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine have been studied in various animal models. It has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of movement and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in lab experiments include its high potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, its potential as a drug candidate for human use is limited by its stimulant properties, which could lead to abuse and addiction.
Orientations Futures
There are several possible directions for future research on 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. One area of interest is the development of more selective DAT inhibitors that do not have the stimulant properties of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine. Another area of interest is the study of the effects of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine in the treatment of neurological disorders such as ADHD and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamide involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The synthesis of 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been described in various scientific publications, including a patent filed by the pharmaceutical company Pfizer.
Applications De Recherche Scientifique
1-(3-fluorobenzyl)-3-piperidinecarboxamideazine has been the subject of scientific research due to its potential as a drug candidate for the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to the hypothesis that 1-(3-fluorobenzyl)-3-piperidinecarboxamideazine could be used as a treatment for disorders such as ADHD and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGFKCAUKGFJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

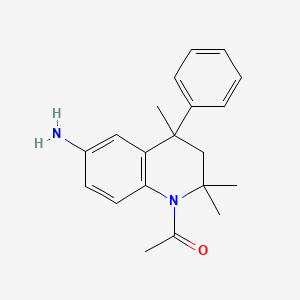
![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
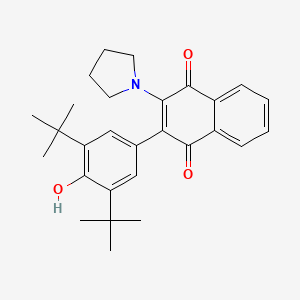
![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)

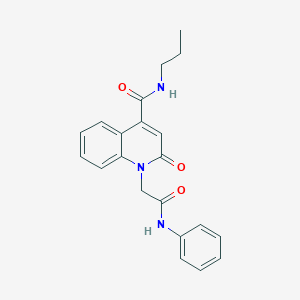
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

